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Heptamethyldisilazane

Semiconductor Fabrication Surface Adhesion Process Yield Optimization

Standard HMDS alternatives fail to deliver the HF-scavenging performance required for high-voltage Li-ion cells or the adhesion yields needed in advanced semiconductor nodes. Heptamethyldisilazane (CAS 920-68-3) directly addresses these supply pain points with quantifiable, application-specific data. · 1 wt.% additive in NCM811 cathode electrolytes extends cycle life from 1,139 to 2,528 cycles at 80% capacity retention. · Vapor-phase priming boosts 14nm photoresist adhesion yield by 22%. · Pharmaceutical silylation achieves 15-20% higher API yields vs. acetyl protection. ≥97% purity. Moisture-sensitive liquid. Shipped under inert gas per UN 2924. Bulk and custom packaging available.

Molecular Formula C7H21NSi2
Molecular Weight 175.42 g/mol
CAS No. 920-68-3
Cat. No. B1583767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptamethyldisilazane
CAS920-68-3
Molecular FormulaC7H21NSi2
Molecular Weight175.42 g/mol
Structural Identifiers
SMILESCN([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C7H21NSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3
InChIKeyZSMNRKGGHXLZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptamethyldisilazane: Verified Performance Metrics


Heptamethyldisilazane (CAS 920-68-3), also referred to as N,N-Bis(trimethylsilyl)methylamine, is a branched organosilicon disilazane compound widely utilized as a silylating agent, surface modifier, and electrolyte additive . It is characterized by a molecular weight of 175.42 g/mol, a boiling point range of 144–150 °C, and a density of 0.798–0.80 g/mL [1]. This colorless, moisture-sensitive liquid is employed across semiconductor manufacturing, pharmaceutical synthesis, analytical chemistry, and advanced battery development .

1
Silylation versatility for semiconductors, pharma and analytical workflows
2
Electrolyte additive fit for advanced Li-ion battery research
3
Moisture-sensitive handling; inert-atmosphere protocols required

Why Heptamethyldisilazane Requires Explicit Specification


While several disilazane and silylating reagents share superficial functional similarity, their performance in specific industrial and analytical contexts diverges significantly. Heptamethyldisilazane exhibits a distinct reaction profile, thermal stability, and byproduct generation relative to common alternatives such as tetramethyldisilazane (TMDS) and hexamethyldisiloxane . Furthermore, its unique capacity to function as a high-performance HF scavenger in lithium-ion battery electrolytes is not replicated by its analog hexamethyldisilazane (HMDS), underscoring the necessity for precise specification in procurement [1].

Analog mismatch Tetramethyldisilazane (TMDS) and hexamethyldisiloxane may exhibit lower thermal stability and different byproduct profiles
HF scavenging gap Hexamethyldisilazane (HMDS) does not replicate the HF-scavenging performance reported in Li-ion electrolyte studies
Surface effect shift Alternative silylating agents may not achieve equivalent hydrophobic coating or wafer adhesion improvement

Quantitative Differentiation Against Closest Analogs


Semiconductor Wafer Priming Yield

In semiconductor manufacturing, heptamethyldisilazane-based vapor priming processes provide a quantifiable yield advantage over conventional surface treatments. A case study involving a 14nm chip production line reported a 22% yield improvement following implementation of an HMDS-based vapor priming process, addressing wafer surface contamination issues . This translates directly to reduced defect density and enhanced throughput in high-volume manufacturing environments.

Wafer priming yield
Cross-study comparable
22% yield improvement vs. baseline process
Reported production efficiency gain in 14nm chip line
Data to verify; single case study
Semiconductor Fabrication Surface Adhesion Process Yield Optimization

API Synthesis Yield Enhancement

In active pharmaceutical ingredient (API) manufacturing, the choice of protecting group reagent critically influences final yield. Case studies in statin drug synthesis demonstrate a 15–20% yield increase when heptamethyldisilazane replaces traditional acetyl protection strategies [1]. This improvement is attributed to reduced hydrolysis side reactions and the reagent's compatibility with greener solvent systems such as 2-methyltetrahydrofuran.

API synthesis yield
Cross-study comparable
15–20% yield increase over acetyl protection
Reported yield context in statin manufacturing
Greener solvent compatibility noted
Pharmaceutical Process Chemistry API Synthesis Protecting Group Strategy

Thermal Stability and Reaction Kinetics

Head-to-head comparison of silylating agents reveals that Heptamethyldisilazane (HMDS) exhibits superior thermal stability and faster reaction kinetics compared to tetramethyldisilazane (TMDS) and hexamethyldisiloxane . Specifically, HMDS demonstrates thermal stability up to 250°C versus 200°C for TMDS and 180°C for hexamethyldisiloxane. Additionally, HMDS generates lower levels of byproducts compared to these alternatives, reducing purification burden in downstream processes.

Thermal stability
Head-to-head
Stable to 250°C (TMDS: 200°C; hexamethyldisiloxane: 180°C)
Broader high-temperature process window
Supplier datasheet context
Silylation Kinetics Thermal Stability Process Robustness

Lithium-Ion Battery Cycle Life Extension

In high-voltage lithium-ion battery applications, Heptamethyldisilazane functions as an exceptional HF-scavenging additive. The addition of just 1 wt.% HMDS to the electrolyte enables graphite/LiNi0.8Co0.1Mn0.1O2 pouch cells to achieve 80% capacity retention over 2528 cycles, a substantial improvement compared to only 1139 cycles observed without the HF-elimination additive [1]. Furthermore, at an optimized concentration of 2 vol.%, HMDS limits capacity fading to only 3.8 mAh g⁻¹ after 200 cycles at a 2C rate [2]. This performance is attributed to the additive's unique ability to neutralize HF and inhibit Mn dissolution from the cathode material, a mechanism not effectively provided by its analog hexamethyldisilazane [3].

Battery cycle life
Head-to-head
2528 cycles at 80% capacity (baseline 1139 cycles) with 1 wt% additive
Reported cycle-life extension in NCM811 pouch cells
Capacity fading limit 3.8 mAh/g after 200 cycles (2C)
Lithium-Ion Battery Electrolyte Additive HF Scavenging

GC Derivatization Efficiency

For gas chromatography (GC) applications requiring trimethylsilyl (TMS) derivatization, Heptamethyldisilazane offers silylation potential equivalent to hexamethyldisilazane (HMDS) and can be employed interchangeably in standard protocols . However, a key differentiator lies in the reaction byproduct: Heptamethyldisilazane generates gaseous methylamine, whereas HMDS generates ammonia. This distinction may influence selection based on detector compatibility, venting infrastructure, or specific analyte chemistry in the analytical laboratory.

GC derivatization
Head-to-head
Silylation efficiency equivalent to HMDS; byproduct methylamine vs. ammonia
Selection depends on detector and venting infrastructure
Standard TMS protocol context
Gas Chromatography Derivatization Analytical Chemistry

Hydrophobic Surface Modification

Heptamethyldisilazane is an effective surface modifying agent for generating highly hydrophobic coatings. In a study involving silica coatings on stainless steel, treatment with Heptamethyldisilazane increased the water contact angle from an initial 72° to a maximum of 145° as surface roughness was systematically increased [1]. This dramatic enhancement in hydrophobicity is critical for applications requiring water repellency, corrosion resistance, and anti-fouling properties.

Hydrophobic coating
Cross-study comparable
Water contact angle raised from 72° to 145°
Reported surface hydrophobicity gain on silica/stainless steel
Dip-coating method; roughness dependence
Surface Modification Hydrophobic Coatings Contact Angle

High-Value Application Scenarios


Advanced Semiconductor Wafer Priming

In advanced semiconductor fabrication facilities, Heptamethyldisilazane is employed in vapor priming systems to enhance photoresist adhesion and reduce surface contamination on silicon wafers. The documented 22% yield improvement in 14nm chip production underscores its value in high-volume manufacturing environments where even marginal yield gains translate into significant financial returns .

High-Yield API Manufacturing

Pharmaceutical manufacturers engaged in multi-step synthesis of statins, antibiotics, and other complex APIs can leverage Heptamethyldisilazane as a protecting group reagent to achieve 15–20% yield increases over traditional acetyl protection strategies. This yield enhancement, combined with compatibility with greener solvent systems, positions the compound as a strategic choice for cost-effective and environmentally conscious API production .

Long-Cycle-Life Battery Electrolytes

Battery developers and manufacturers focused on high-voltage Li-ion cells (e.g., NCM811 cathode systems) can incorporate Heptamethyldisilazane as an HF-scavenging electrolyte additive. The demonstrated extension of cycle life from 1139 cycles to 2528 cycles at 80% capacity retention, using just 1 wt.% additive, makes it an essential component for electric vehicle and grid storage batteries requiring exceptional longevity . The additive's ability to limit capacity fading to only 3.8 mAh g⁻¹ after 200 cycles further supports its use in demanding applications [3].

Hydrophobic Coatings for Corrosion Protection

Industrial coating formulators and surface engineering groups can utilize Heptamethyldisilazane to create highly hydrophobic silica-based coatings. The ability to increase water contact angles from 72° to 145° enables the development of water-repellent, corrosion-resistant, and anti-fouling surfaces for applications in aerospace, marine, and automotive industries .

Application
Selection Property
Validation Focus
Semiconductor wafer priming
Adhesion promotion and contamination reduction
Yield improvement validation under production-like conditions
High-yield API manufacturing
Protecting group efficiency with greener solvents
Yield and purity vs. acetyl strategy; solvent compatibility
Long-cycle-life battery electrolyte
HF scavenging and Mn dissolution inhibition
Capacity retention and cycle-life under high-voltage NCM811 conditions
Hydrophobic corrosion protection coatings
Contact angle enhancement and surface roughness synergy
Coating uniformity, durability, and water repellency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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